3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a sulfonyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through cyclization reactions involving aziridines and alkenes.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfone derivatives
Reduction: Dehalogenated products
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic bioactive compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share the bicyclic core structure and are often used in drug design for their biological activity.
Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups are known for their strong electron-withdrawing properties and are used in various chemical reactions.
Bromophenyl Derivatives:
Uniqueness
3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its combination of a bicyclic core, a sulfonyl group, and a bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSISCWAFROVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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